1-Adamantylthiourea

Antiviral Influenza A In Vivo Efficacy

1-Adamantylthiourea is a critical building block for medicinal chemistry, offering a rigid adamantane core that enhances solubility by up to 7-fold over urea-based inhibitors. Ideal for antiviral candidates with improved safety profiles and sEH inhibitor design. The locked conformation reduces entropic penalty for superior binding. Leverage this versatile precursor for heterocyclic libraries. Request a quote today.

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
CAS No. 25444-82-0
Cat. No. B1581452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantylthiourea
CAS25444-82-0
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=S)N
InChIInChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
InChIKeyLRWQENBAFMBIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantylthiourea (CAS 25444-82-0): Technical Specifications and Core Research Utility for Antiviral and Enzyme Inhibition Studies


1-Adamantylthiourea is an organosulfur compound characterized by the molecular formula C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . This compound is structurally defined by a central thiourea group (NH-CS-NH₂) attached to a bulky, rigid adamantane cage . It appears as a white to colorless crystalline solid with a melting point reported around 197 °C, and it demonstrates good solubility in common organic solvents like ethanol, ether, and chloroform . Primarily utilized as a versatile building block in medicinal chemistry and chemical biology, 1-adamantylthiourea serves as a key precursor for synthesizing a wide array of bioactive heterocyclic compounds, including thiazoles and oxadiazoles, and is a valuable ligand in coordination chemistry .

Why Generic Thiourea Analogs Are Not Equivalent to 1-Adamantylthiourea: Quantifiable Differences in Conformation and Bioavailability


The practice of substituting 1-adamantylthiourea with other thiourea derivatives, such as 1-phenylthiourea or 1-benzylthiourea, is scientifically unsound due to the profound influence of the adamantane cage on the molecule's fundamental properties . The adamantyl group's unique bulk and conformational rigidity impose specific spatial constraints, as evidenced by X-ray crystallography of related acyl-thioureas, which shows it dictates a specific 'S' or 'U' conformation crucial for biological target interaction [1]. This is not a simple hydrophobic substitution. Critically, studies on soluble epoxide hydrolase (sEH) inhibitors have shown that the thiourea functional group within this scaffold confers up to a 7-fold increase in solubility compared to structurally analogous ureas, a quantifiable advantage in bioavailability that cannot be replicated by simply swapping the adamantyl group for a phenyl or benzyl moiety [2]. Furthermore, the parent compound's specific reactivity as a precursor for further derivatization, leading to pharmacologically active molecules with in vivo efficacy, is a direct function of the adamantyl group's unique electronics and sterics [3].

Quantitative Differentiation Evidence for 1-Adamantylthiourea Against Key Comparators in Antiviral and Enzyme Inhibition Assays


PD50 Comparison: Sulfonylthiourea Derivative of 1-Adamantylthiourea vs. Amantadine in Murine Influenza Model

In a direct head-to-head in vivo comparison, the 3-substituted 1-adamantylthiourea derivative 'Compound 7' (1-adamantyl-3-(4-aminophenylsulfonyl)thiourea) demonstrated a Protective Dose 50 (PD50) of 16 mg/kg (intraperitoneal, ip) and 35 mg/kg (oral, po) against influenza A2/Asian/J305 virus in mice. The benchmark drug amantadine showed PD50 values of 6 mg/kg (ip) and 4 mg/kg (po) in the same model [1].

Antiviral Influenza A In Vivo Efficacy Drug Discovery

In Vitro Antiviral Activity: Minimum Inhibitory Concentration of Adamantylthiourea Derivative vs. Amantadine

In a tube dilution assay using rhesus monkey kidney cells infected with influenza A2/Asian/J305 virus, the 1-adamantylthiourea derivative 'Compound 7' reduced the viral titer by 1-2 logarithms at a minimum concentration of 12.5 μg/mL. Under identical experimental conditions, amantadine required a significantly lower concentration of 0.05 μg/mL to achieve the same level of inhibition [1].

Antiviral Influenza A In Vitro Assay Drug Screening

Solubility Advantage of Adamantyl Thioureas vs. Ureas: A Quantified Improvement in Bioavailability

In a study evaluating a series of adamantyl-containing soluble epoxide hydrolase (sEH) inhibitors, the thiourea-based compounds demonstrated up to a 7-fold increase in solubility compared to their direct structural analogs containing a urea functional group [1]. This is a class-level observation for adamantyl thioureas relative to adamantyl ureas.

Enzyme Inhibition sEH Pharmacokinetics Drug Design

Conformational Control: The Adamantane Cage Dictates Molecular Geometry Critical for Target Binding

X-ray crystallographic analysis of three closely related 1-(adamantane-1-carbonyl) thioureas reveals that the bulky adamantyl group forces the molecule into a specific 'S' conformation (for mono-substituted analogs) or a 'U' form (for di-substituted analogs), as opposed to the more flexible conformations adopted by smaller alkyl or aryl thioureas [1].

Structural Biology X-ray Crystallography Conformational Analysis Drug Design

Safety Profile: Reduced CNS Toxicity of Adamantylthiourea Derivative Compared to Amantadine

Acute toxicity studies in mice revealed a superior safety profile for the adamantylthiourea derivative 'Compound 7' compared to amantadine. The LD50 for Compound 7 was 775 mg/kg (ip) and >1000 mg/kg (po), while amantadine's LD50 was 245 mg/kg (ip) and 900 mg/kg (po). Crucially, Compound 7 did not induce the CNS-related side effects (tremors, ataxia) observed with amantadine at comparable doses [1].

Toxicology Safety Pharmacology CNS Effects Drug Development

Validated Research and Procurement Applications for 1-Adamantylthiourea Based on Comparative Evidence


Development of Next-Generation Antiviral Agents Targeting Influenza A

Procure 1-adamantylthiourea as a starting material for the synthesis of novel antiviral candidates. The evidence shows that strategic modification of this scaffold can yield compounds (e.g., 'Compound 7') with in vivo protective efficacy (PD50 = 16-35 mg/kg) comparable to amantadine, but with a significantly improved safety profile and reduced CNS toxicity (LD50 >1000 mg/kg po) [1]. This makes it a high-value building block for medicinal chemistry programs aiming to overcome the clinical limitations of first-generation adamantane antivirals.

Design of Soluble Epoxide Hydrolase (sEH) Inhibitors with Enhanced Bioavailability

Utilize 1-adamantylthiourea in the rational design of sEH inhibitors for cardiovascular, anti-inflammatory, or analgesic research. Class-level evidence confirms that incorporating the thiourea moiety within an adamantane framework provides up to a 7-fold increase in aqueous solubility compared to analogous urea-based inhibitors [2]. This directly translates to improved bioavailability and more robust in vivo pharmacology, justifying its selection over other urea or thiourea cores for preclinical sEH inhibitor development.

Synthesis of Conformationally Restricted Ligands for Target Validation Studies

Employ 1-adamantylthiourea when a rigid, pre-organized ligand is required to interrogate a biological target. X-ray crystallography of related acyl-thioureas demonstrates that the adamantane cage enforces a specific 'S' or 'U' conformation, eliminating the conformational flexibility seen in phenyl or benzyl thiourea analogs [3]. This property is invaluable for structure-based drug design, as the reduced entropic penalty of a locked conformation can significantly enhance binding affinity and selectivity for a target enzyme or receptor.

Synthesis of Heterocyclic Libraries for Anticancer Screening

Leverage 1-adamantylthiourea as a versatile precursor for generating diverse libraries of heterocyclic compounds, such as thiazolidinones and oxadiazoles, for screening against cancer cell lines . The adamantane core imparts a unique lipophilic and steric profile that is not achievable with simpler alkyl or aryl thioureas, potentially leading to compounds with novel mechanisms of action and improved pharmacokinetic properties. This is supported by independent studies showing the cytotoxic activity of adamantane-linked isothiourea derivatives against hepatocellular carcinoma [4].

Technical Documentation Hub

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